molecular formula C7H5IN2S B15202425 2-Iodo-4-thiocyanatoaniline

2-Iodo-4-thiocyanatoaniline

Cat. No.: B15202425
M. Wt: 276.10 g/mol
InChI Key: MDZIJVUSNRPHJG-UHFFFAOYSA-N
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Description

2-Iodo-4-thiocyanatoaniline is an organic compound with the molecular formula C7H5IN2S It is a derivative of aniline, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted with iodine and thiocyanate groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-thiocyanatoaniline can be achieved through a multi-step process. One common method involves the iodination of 4-thiocyanatoaniline. This can be done using iodine (I2) or potassium iodide (KI) in the presence of an oxidizing agent such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). The reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the iodination process .

Industrial Production Methods

For industrial-scale production, the use of N-iodosuccinimide (NIS) as an iodinating agent is preferred due to its high selectivity and efficiency. The reaction can be performed by grinding the reactants together at room temperature, which provides several advantages, including short reaction times, high yields, and a simple work-up procedure .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-thiocyanatoaniline undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine and thiocyanate groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form amines or thiols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

    Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted anilines and thiocyanates.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include amines and thiols.

Scientific Research Applications

2-Iodo-4-thiocyanatoaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Iodo-4-thiocyanatoaniline involves its interaction with various molecular targets. The iodine and thiocyanate groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with biological molecules, thereby altering their function. The compound’s effects are mediated through pathways involving oxidative stress and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-thiocyanatoaniline: Similar in structure but with a nitro group instead of an iodine atom.

    2-Iodoaniline: Lacks the thiocyanate group, making it less reactive in certain chemical reactions.

    4-Thiocyanatoaniline:

Uniqueness

2-Iodo-4-thiocyanatoaniline is unique due to the presence of both iodine and thiocyanate groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in research and industry.

Properties

Molecular Formula

C7H5IN2S

Molecular Weight

276.10 g/mol

IUPAC Name

(4-amino-3-iodophenyl) thiocyanate

InChI

InChI=1S/C7H5IN2S/c8-6-3-5(11-4-9)1-2-7(6)10/h1-3H,10H2

InChI Key

MDZIJVUSNRPHJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1SC#N)I)N

Origin of Product

United States

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